4-{(3-Carboxypropyl)carbamoylamino}butanoic acid is a complex organic compound categorized under nitroso compounds, specifically as a nitrosamine. This compound features a butanoic acid backbone with various functional groups, including a carboxypropyl chain and a nitrosoamino group. It is of particular interest due to its potential biological activity and implications in toxicology.
The compound is related to various nitrosamines, which are often found in tobacco products and have been studied for their carcinogenic properties. Specifically, derivatives of this compound have been isolated from different tobacco forms, indicating its relevance in studies concerning tobacco-related health risks .
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can be classified as:
The synthesis of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid typically involves multi-step organic reactions that may include:
The molecular structure of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can be depicted as follows:
CC(C(=O)O)N(C(=O)N=O)CC(C(=O)O)C
InChI=1S/C8H14N2O4/c1-6(5-7(9)10)8(11)12-4-3-2/h5H2,1-4H3,(H,9,10)(H,11,12)
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can undergo several chemical reactions typical for amino acids and nitroso compounds:
The mechanism by which 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid exerts its effects involves several biochemical pathways:
Studies have shown that similar compounds exhibit mutagenic properties in bacterial assays and have been implicated in tumorigenesis in animal models .
Physical stability studies indicate that exposure to high temperatures or UV light significantly reduces the compound's integrity.
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid is primarily used in research contexts:
This compound serves as an important model for understanding the implications of dietary and environmental exposures to nitrosamines in human health.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1